molecular formula C14H20N2O2 B1591769 Tert-butyl 7-methyl-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate CAS No. 243641-37-4

Tert-butyl 7-methyl-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate

Cat. No. B1591769
M. Wt: 248.32 g/mol
InChI Key: CHWMFCCGEWQABK-UHFFFAOYSA-N
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Description

Tert-butyl 7-methyl-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate (TBMNDC) is an organic compound that is used as a building block in the synthesis of a variety of pharmaceuticals, agrochemicals, and other compounds. TBMNDC has been extensively studied due to its potential applications in medicinal chemistry and its ability to act as a catalyst in organic synthesis.

Scientific Research Applications

Synthesis and Antibacterial Activities

Tert-butyl 7-methyl-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate derivatives have been explored for their potential antibacterial activities. Studies by Bouzard et al. (1989, 1992) on fluoronaphthyridines, including compounds with the tert-butyl moiety, have shown promising antibacterial properties against a variety of pathogens. The research demonstrated the synthesis and structure-activity relationships of these compounds, highlighting their potential as therapeutic agents against bacterial infections. One of the compounds, BMY 43748, was identified as a promising candidate due to its improved therapeutic profile, showcasing the chemical's significance in developing antibacterial drugs (Bouzard et al., 1992).

Enantioselective Fluorescence Sensing

In the field of enantioselective fluorescence sensing, Liu et al. (2008) developed a C2-symmetric ligand based on tert-butyl naphthalene derivatives, which forms a highly fluorescent scandium complex capable of sensing chiral amino alcohols. This ligand exhibits potential for accurate measurements of both the total amount and the enantiomeric excess of several amino alcohols at micromolar concentrations, indicating its utility in analytical chemistry and chiral molecule detection (Liu, Pestano, & Wolf, 2008).

Water Oxidation Catalysts

Research by Zong and Thummel (2005) introduced a new family of Ru complexes for water oxidation, utilizing ligands derived from tert-butyl naphthyridine. These complexes were demonstrated to be effective in oxygen evolution reactions, with turnover numbers ranging significantly depending on the axial ligand used. This work contributes to the development of efficient catalysts for water oxidation, a critical reaction for sustainable energy production and storage solutions (Zong & Thummel, 2005).

Combinatorial Synthesis of Heterocycles

Li et al. (2013) reported the combinatorial synthesis of fused tetracyclic heterocycles containing [1,6]naphthyridine derivatives under catalyst-free conditions. This methodology allowed for the high-yield synthesis of various heterocyclic compounds from tert-butyl 2,4-dioxopiperidine-1-carboxylate, showcasing the tert-butyl naphthyridine's versatility in facilitating diverse chemical syntheses and its potential in drug discovery and materials science (Li et al., 2013).

properties

IUPAC Name

tert-butyl 7-methyl-3,4-dihydro-2H-1,8-naphthyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-10-7-8-11-6-5-9-16(12(11)15-10)13(17)18-14(2,3)4/h7-8H,5-6,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHWMFCCGEWQABK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(CCCN2C(=O)OC(C)(C)C)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40590319
Record name tert-Butyl 7-methyl-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40590319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 7-methyl-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate

CAS RN

243641-37-4
Record name tert-Butyl 7-methyl-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40590319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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